molecular formula C17H15NO3 B7441052 2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one

2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one

Cat. No. B7441052
M. Wt: 281.30 g/mol
InChI Key: XWVDODMZYGXNEU-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one, also known as DMABN, is a synthetic compound that has gained attention in the scientific community for its potential use in various applications.

Scientific Research Applications

  • Antioxidant and antibacterial activity: Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, synthesized using a compound similar to 2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one, showed significant antioxidant and antibacterial properties (S. Shankerrao, Y. Bodke, & Sundar S. Mety, 2013).

  • Reactions with carbohydrate α-nitroepoxides: The reactions of similar compounds with dimethylamine and with methylmagnesium iodide have been explored, leading to various derivatives with potential applications in synthetic chemistry (H. H. Baer & C. B. Madumelu, 1978).

  • Reactions with phenols and aryl halides: Studies have been conducted on the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine, a related compound, with phenols and aryl halides, showcasing its versatility in organic synthesis (B. P. Chandrasekhar, H. Heimgartner, & H. Schmid, 1977).

  • Corrosion inhibition: Benzothiazole derivatives containing a structure akin to 2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one have been synthesized and shown to inhibit steel corrosion effectively in acidic environments (Zhiyong Hu et al., 2016).

  • 'Ring switching' methodology: A compound similar to 2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one was used as a precursor in a 'ring switching' synthesis method for producing benzoates with potential pharmaceutical applications (Damjana Mihelic et al., 2001).

  • Synthesis of natural products: Benzofurans similar to 2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one have been synthesized for the preparation of natural products found in the genus Calea (M. C. Cruz & J. Tamariz, 2005).

  • Chelatofore functionalized spiropyran: A compound structurally related to 2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one has been reported to form dimers due to pi-pi stacking, with potential applications in molecular electronics and photonics (A. Bulanov et al., 2009).

  • Analgesic activity: Substituted 1-benzofurans and 1-benzothiophenes, structurally related to the compound , have been synthesized and evaluated for their analgesic activity, indicating potential pharmaceutical applications (S. Rádl et al., 2000).

  • Inverse electron-demand Diels–Alder reaction: 6-Hydroxyaurone aminomethyl derivatives, structurally similar to 2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one, have been studied in the context of electron-demand hetero-Diels–Alder reactions, a crucial process in synthetic organic chemistry (A. Popova et al., 2019).

  • Inhibition behavior for carbon steel corrosion: The synthesized compound 2-((4-(dimethylamino) benzylidene)amino)benzenethiol has been tested for preventing carbon steel corrosion in HCl, indicating its potential as a corrosion inhibitor (Hülya Keleş et al., 2021).

properties

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18(2)12-5-3-11(4-6-12)9-16-17(20)14-8-7-13(19)10-15(14)21-16/h3-10,19H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVDODMZYGXNEU-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one
Reactant of Route 2
2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one
Reactant of Route 3
2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one
Reactant of Route 4
2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one
Reactant of Route 5
2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one
Reactant of Route 6
2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.